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Introduction

Aziridines are valuable three-membered heterocyclic compounds that serve as versatile
building blocks in organic synthesis and are found in numerous biologically active molecules,
including antitumor and antibiotic agents.[1] The strain in the three-membered ring makes them
susceptible to ring-opening reactions, providing access to a variety of amino-functionalized
products.[1] Various synthetic strategies have been developed for the synthesis of aziridines,
such as nitrene transfer to olefins, carbene addition to imines, and the aza-Darzens reaction.[1]

This document focuses on the application of tetrakis(dimethylamino)ethylene (TDAE) as a
mild and efficient organic reducing agent for the synthesis of N-tosylaziridines. TDAE facilitates
the generation of a carbanion from gem-dihalogenated compounds, which then reacts with N-
tosylimines to afford the corresponding aziridines.[1] This method offers a rapid and effective
route to substituted aziridines under gentle reaction conditions.[1]

Reaction Mechanism

The TDAE-mediated synthesis of N-tosylaziridines proceeds through a proposed mechanism
involving the initial formation of an a-chlorocarbanion. TDAE, a strong electron donor, reacts
with a dichloromethylarene to generate the carbanion. This nucleophilic intermediate then adds
to the C=N double bond of an N-tosylimine. Subsequent intramolecular nucleophilic substitution
results in the formation of the aziridine ring and the elimination of a chloride ion.[1]
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Caption: Proposed reaction mechanism for TDAE-mediated aziridine synthesis.

Experimental Protocols
General Procedure for the Synthesis of 2,3-Diaryl N-
Tosylaziridines

This protocol is adapted from the synthesis of 2,3-diaryl N-tosylaziridines as described by
Guillon et al.[1]

Materials:

Substituted 1-(dichloromethyl)nitrobenzene

Appropriate N-tosylimine

Tetrakis(dimethylamino)ethylene (TDAE)

Anhydrous Tetrahydrofuran (THF)

Standard glassware for organic synthesis

Inert atmosphere (e.g., argon or nitrogen)

Procedure:
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To a solution of the N-tosylimine (2 equivalents) in anhydrous THF, add the substituted 1-
(dichloromethyl)nitrobenzene (1 equivalent).

Cool the reaction mixture to -20 °C using an appropriate cooling bath.

Slowly add TDAE (2 equivalents) to the cooled solution under an inert atmosphere.
Maintain the reaction at -20 °C for 1 hour.

Allow the reaction to warm to room temperature and stir for an additional 2 hours.
Monitor the reaction progress using Thin Layer Chromatography (TLC).

Upon completion, quench the reaction with water and extract the product with a suitable
organic solvent (e.g., ethyl acetate).

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and
concentrate under reduced pressure.

Purify the crude product by column chromatography on silica gel to afford the desired
aziridine.
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1. Combine N-tosylimine and
1-(dichloromethyl)nitrobenzene in THF

:

2. Cool to -20 °C

3. Add TDAE under inert atmosphere

4. Stir at -20 °C for 1 hour

:

5. Warm to room temperature and stir for 2 hours

6. Reaction Quench and Extraction

7. Purification by Column Chromatography
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Caption: Experimental workflow for TDAE-mediated aziridine synthesis.

Data Presentation
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The following tables summarize the yields and diastereoselectivity for the synthesis of various
2,3-diaryl N-tosylaziridines using the TDAE-mediated approach.

Table 1: Synthesis of Aziridines from 1-(Dichloromethyl)-4-nitrobenzene[1]

Ar' of N-

Entry tosylimine (4a- Product (5a-g) Yield (%) cis:trans Ratio
g)

1 CeHs (4a) 5a 78 40:60

2 2-Me-CsHa (4b) 5b 75 35:65

3 2-Cl-CsHa (4c) 5¢c 81 30:70

4 2-Br-CeHa (4d) 5d 79 30:70

5 3-F-CeHa (4e) 5e 70 45:55

6 4-F-CeHa (4f) 5f 72 40:60

7 4-MeO-CeHa4 (4g) 59 76 50:50

Table 2: Synthesis of trans-Aziridines from ortho-Nitro Substituted Dichloromethylbenzenes[1]
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Entry

Dichlorome
thylarene

Ar' of N-
tosylimine
(4a-9)

Product

Yield (%)

Diastereose
lectivity

1-
(Dichloromet
hyl)-2-
nitrobenzene

)

CeHs (4a)

6a

75

trans only

1-
(Dichloromet
hyl)-2-
nitrobenzene

)

2-Me-CsHa
(4b)

6b

70

trans only

1-
(Dichloromet
hyl)-2-
nitrobenzene

)

2-Cl-CosHa
(4¢)

6¢C

80

trans only

1-
(Dichloromet
hyl)-2-
nitrobenzene

&)

2-Br-CeHa
(4d)

6d

78

trans only

1-
(Dichloromet
hyl)-2-
nitrobenzene

&)

3-F-CeHa (4€)

6e

72

trans only

1-
(Dichloromet
hyl)-2-
nitrobenzene

&)

4-F-CeHa (41)

6f

76

trans only
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1-

(Dichloromet
4-MeO-CeHa4
7 hyl)-2- 69 73 trans only

4
nitrobenzene (49)

)

1-
(Dichloromet
hyl)-4,5-
8 i CeHs (4a) 7a 70 trans only
dimethoxy-2-

nitrobenzene

3

1-
(Dichloromet
hyl)-4,5- 2-Me-CeHa
9 i b 65 trans only
dimethoxy-2- (4b)
nitrobenzene

©)

1-
(Dichloromet
hyl)-4,5- 2-Cl-CeHa
10 i 7c 75 trans only
dimethoxy-2- (4c)
nitrobenzene

©)

1-
(Dichloromet
hyl)-4,5- 2-Br-CsHa
11 i 7d 72 trans only
dimethoxy-2- (4d)
nitrobenzene

3
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1-
(Dichloromet
hyl)-4,5-
12 i 3-F-CeHa (4e) Te 68 trans only
dimethoxy-2-

nitrobenzene

©)

1-
(Dichloromet
hyl)-4,5-
13 i 4-F-CeHa (4f) 7f 71 trans only
dimethoxy-2-

nitrobenzene

3

1-
(Dichloromet
hyl)-4,5- 4-MeO-CesHa
14 i 79 61 trans only
dimethoxy-2- (49)
nitrobenzene

©)

Discussion

The TDAE-mediated synthesis of aziridines from dichloromethylarenes and N-tosylimines
provides good to excellent yields.[1] The diastereoselectivity of the reaction is highly dependent
on the substitution pattern of the dichloromethylarene. When 1-(dichloromethyl)-4-nitrobenzene
is used, a mixture of cis and trans isomers is obtained.[1] However, the use of ortho-nitro
substituted dichloromethylbenzenes, such as 1-(dichloromethyl)-2-nitrobenzene and 1-
(dichloromethyl)-4,5-dimethoxy-2-nitrobenzene, leads to the exclusive formation of the trans-
aziridines.[1] This high diastereoselectivity is attributed to the steric hindrance imposed by the
ortho-nitro group, which favors the transition state leading to the trans isomer.[1]

Conclusion

The use of TDAE offers a valuable and practical method for the synthesis of N-tosylaziridines.
The reaction proceeds under mild conditions and demonstrates good functional group
tolerance. The ability to control the diastereoselectivity by tuning the substitution pattern of the

© 2025 BenchChem. All rights reserved. 8/10 Tech Support


https://pmc.ncbi.nlm.nih.gov/articles/PMC6270596/
https://pmc.ncbi.nlm.nih.gov/articles/PMC6270596/
https://pmc.ncbi.nlm.nih.gov/articles/PMC6270596/
https://pmc.ncbi.nlm.nih.gov/articles/PMC6270596/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1198057?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH@ Methodological & Application

Check Availability & Pricing

starting materials makes this a versatile tool for the synthesis of a range of substituted
aziridines for potential applications in medicinal chemistry and drug development.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem Contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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